molecular formula C7H6ClN B1143232 4-[(Z)-2-Chloroethenyl]pyridine CAS No. 189350-74-1

4-[(Z)-2-Chloroethenyl]pyridine

Cat. No.: B1143232
CAS No.: 189350-74-1
M. Wt: 139.58224
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(Z)-2-Chloroethenyl]pyridine is a chemical compound with the molecular formula C7H6ClN. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives are significant in various fields due to their unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Z)-2-Chloroethenyl]pyridine can be achieved through several methods. One common approach involves the reaction of pyridine with 2-chloroethanol under acidic conditions to form the intermediate 2-chloroethylpyridine. This intermediate can then undergo dehydrohalogenation to yield this compound .

Another method involves the use of Grignard reagents. Pyridine N-oxides can react with Grignard reagents in the presence of acetic anhydride at elevated temperatures to form substituted pyridines .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[(Z)-2-Chloroethenyl]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include pyridine N-oxides, amine derivatives, and various substituted pyridines .

Scientific Research Applications

4-[(Z)-2-Chloroethenyl]pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-[(Z)-2-Chloroethenyl]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(Z)-2-Chloroethenyl]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry .

Properties

IUPAC Name

4-[(Z)-2-chloroethenyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN/c8-4-1-7-2-5-9-6-3-7/h1-6H/b4-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSKBWXOBAPJRBI-RJRFIUFISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C=CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=CC=C1/C=C\Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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